REACTION_CXSMILES
|
C(O[C@H]1C[C@@H](O)C=C1)(=O)C.[CH2:11]1[CH2:16][CH2:15][CH:14]([N:17]=[C:18]=[N:19][CH:20]2[CH2:25][CH2:24][CH2:23]CC2)CC1>C(Cl)Cl>[N:19]1([C:18]2[CH:11]=[CH:16][CH:15]=[CH:14][N:17]=2)[CH2:20][CH2:25][CH2:24][CH2:23]1
|
Name
|
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@@H]1C=C[C@@H](C1)O
|
Name
|
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
carboxylic acid
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a CaCl2 tube
|
Type
|
FILTRATION
|
Details
|
The precipitated urea is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the crude product is recrystallized a number of times from ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |